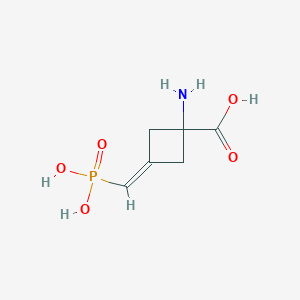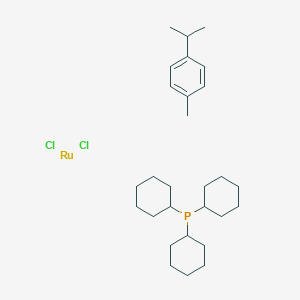
1,3,5-三氨基-2,4,6-三硝基苯
概述
描述
S-Triaminotrinitrobenzene, also known as S-Triaminotrinitrobenzene, is a useful research compound. Its molecular formula is C6H6N6O6 and its molecular weight is 258.15 g/mol. The purity is usually 95%.
The exact mass of the compound s-Triaminotrinitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243156. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Trinitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality s-Triaminotrinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triaminotrinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
含能材料研究
TATB: 由于其对外部刺激的显著不敏感性,在含能材料领域得到了广泛的研究。 它是安全炸药配方的主要候选材料,例如PBX-9502和LX-17-0,用于军事和航空航天应用 . 研究人员利用TATB来了解不敏感炸药的结构和电子性质,这对于开发更安全的弹药至关重要 .
纳米技术
对TATB纳米颗粒(NPs)的研究为纳米尺度下的能量学、电子特性和振动特性提供了宝贵的见解。 这项研究对于开发具有高活性和稳定性的纳米炸药至关重要,有可能彻底改变基于纳米技术的含能材料领域 .
航空航天应用
TATB对热和冲击的不敏感性使其成为航空航天工程中不可或缺的组成部分。 它用于现代弹头和其他国防相关应用的塑料粘结炸药(PBX)配方中,在极端条件下的稳定性至关重要 .
储能
对TATB NPs的研究表明它们在储能应用中的潜力。 TATB NPs的高表面能和升华焓表明它们可以用于在分子水平上储存能量,为高密度储能解决方案提供了新的途径 .
环境科学
TATB的稳定性和含能特性使其成为环境科学的关注对象。 研究重点关注其在环保炸药配方中的潜在应用及其在各种环境条件下的行为,有助于在炸药的处理和处置方面采取更安全的做法 .
材料科学
在材料科学中,TATB因其独特的晶体结构而备受重视,形成石墨状层状排列。 利用这一特性来开发在压力下具有增强稳定性和性能的新材料,这可能在构建弹性结构和设备方面具有广泛的应用 .
作用机制
Target of Action
s-Triaminotrinitrobenzene (TATB) is an aromatic explosive . Its primary targets are the structures and materials it is designed to impact. As an explosive, its role is to release a large amount of energy in a short period of time, causing a shock wave that can cause damage to its targets .
Mode of Action
TATB interacts with its targets through a rapid exothermic reaction. A dominant initial decomposition mechanism of TATB is believed to be a dehydration reaction that forms mono- and di-furazans . The NO2 scission mechanism was found to be an entropy-driven mechanism because the free energy barrier decreased significantly with temperature, making it the most energetically favorable mechanism at high temperatures in the gas phase .
Biochemical Pathways
The biochemical pathways of TATB involve a series of chemical reactions that lead to its decomposition and the release of energy. These reactions include the formation of mono- and di-furazans through a dehydration reaction, and the NO2 scission mechanism . The exact biochemical pathways and their downstream effects are complex and can vary depending on the conditions.
Pharmacokinetics
It’s worth noting that tatb has an unusually high chemical stability under static high pressures . This stability can impact its bioavailability in the sense of how readily it can participate in the explosive reaction under different conditions.
Result of Action
The result of TATB’s action is the release of a large amount of energy in the form of a shock wave. This energy release is the result of the exothermic reactions that occur during its decomposition . The shock wave can cause significant damage to the structures and materials that are the targets of the explosive.
Action Environment
The action of TATB can be influenced by various environmental factors. For example, its decomposition mechanisms and the resulting energy release can be affected by temperature . Furthermore, TATB is known for its remarkable insensitivity to external stimuli, making it a preferred choice for applications where extreme safety is required .
未来方向
The future directions of TATB research are likely to focus on understanding its thermal decomposition behavior and improving its safety profile. This includes investigating its response to temperature extremes and whether this material becomes more sensitive and is no longer safe to handle when subjected to abnormal thermal environments .
属性
IUPAC Name |
2,4,6-trinitrobenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUJAMTCCQARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062818 | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3058-38-6 | |
| Record name | TATB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triaminotrinitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary challenges in the large-scale synthesis of s-Triaminotrinitrobenzene (TATB)?
A1: One of the main challenges in TATB synthesis is sourcing the starting material, s-trichlorobenzene (TCB). While TCB can be derived from 2,4,6-trichloroaniline (TCA), large-scale conversion is hindered by environmental concerns. [] Researchers are exploring alternative synthesis routes, such as using 1,3,5-trichloro-2-nitrosobenzene derived from TCA, to address these limitations. []
Q2: How do metals impact the thermal stability of TATB?
A2: Research indicates that the presence of certain metals can significantly affect TATB's thermal decomposition. Specifically, copper, iron, and brass accelerate the rate of gas evolution at high temperatures. [] This finding is crucial for understanding the long-term stability and safe storage of TATB, especially in environments where contact with these metals is possible. Interestingly, aluminum shows minimal impact on TATB's thermal degradation under similar conditions. []
Q3: What research efforts are underway to develop chlorine-free synthesis methods for TATB?
A3: Recognizing the presence of detrimental impurities, including inorganic chlorides, in conventionally synthesized TATB, researchers at Mason and Hanger are actively exploring chlorine-free synthesis pathways. [] Details about these endeavors and their progress are documented in the "Process Development Endeavor No. 106." [] This research is essential to ensure the production of high-purity TATB for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)








